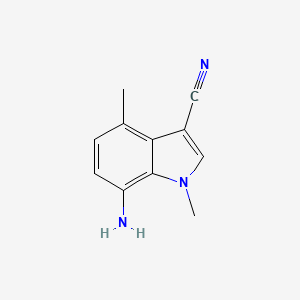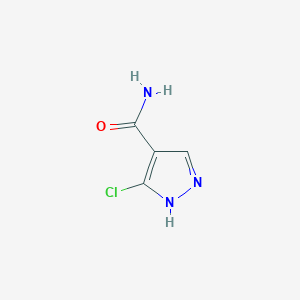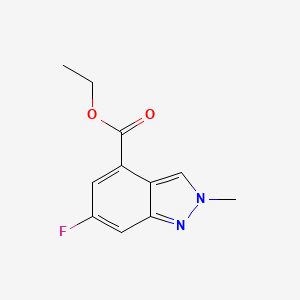![molecular formula C7H4N2O4 B13668837 3-Nitrofuro[3,4-b]pyridin-5(7H)-one](/img/structure/B13668837.png)
3-Nitrofuro[3,4-b]pyridin-5(7H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Nitrofuro[3,4-b]pyridin-5(7H)-one: is a heterocyclic compound that features a fused ring system combining a furan ring and a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitrofuro[3,4-b]pyridin-5(7H)-one typically involves the following steps:
Cyclization: Formation of the fused ring system through cyclization reactions.
A common synthetic route involves the use of 7-chloro-6-nitrofuro[3,2-b]pyridine as a starting material. This compound undergoes nucleophilic substitution, followed by palladium-carbon reduction and cyclization reactions . The reaction conditions are generally mild, and the product yield is high, making this method suitable for industrial production.
Industrial Production Methods
The industrial production of this compound leverages the aforementioned synthetic route due to its efficiency and high yield. The process involves large-scale nitration and cyclization reactions under controlled conditions to ensure product purity and consistency.
Análisis De Reacciones Químicas
Types of Reactions
3-Nitrofuro[3,4-b]pyridin-5(7H)-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions.
Cyclization: Formation of additional fused ring systems.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with palladium-carbon catalyst.
Substitution: Nucleophiles such as amines or thiols are used under basic or acidic conditions.
Cyclization: Cyclization reactions often require catalysts like palladium or copper.
Major Products
Reduction: The major product is the corresponding amino derivative.
Substitution: Substituted derivatives with various functional groups.
Cyclization: Fused polycyclic compounds with potential biological activity.
Aplicaciones Científicas De Investigación
3-Nitrofuro[3,4-b]pyridin-5(7H)-one has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-cancer and anti-inflammatory properties.
Materials Science: The compound is investigated for its electronic properties and potential use in organic semiconductors.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mecanismo De Acción
The mechanism of action of 3-Nitrofuro[3,4-b]pyridin-5(7H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The compound’s fused ring system allows it to fit into active sites of enzymes, inhibiting their activity and affecting cellular pathways .
Comparación Con Compuestos Similares
Similar Compounds
1H-Pyrazolo[3,4-b]pyridine: Similar fused ring system but with different functional groups.
1H-Pyrrolo[2,3-b]pyridine: Another fused heterocycle with distinct biological activities.
3-Aryl-3H-[1,2,3]triazolo[4,5-b]pyridin-5-ylamine: Known for its kinase inhibitory activity.
Uniqueness
3-Nitrofuro[3,4-b]pyridin-5(7H)-one is unique due to its specific combination of a nitro group and a fused furan-pyridine ring system. This structure imparts distinct electronic properties and reactivity, making it valuable in both medicinal chemistry and materials science.
Propiedades
Fórmula molecular |
C7H4N2O4 |
|---|---|
Peso molecular |
180.12 g/mol |
Nombre IUPAC |
3-nitro-7H-furo[3,4-b]pyridin-5-one |
InChI |
InChI=1S/C7H4N2O4/c10-7-5-1-4(9(11)12)2-8-6(5)3-13-7/h1-2H,3H2 |
Clave InChI |
CNFNLERXFJHMCO-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(C=C(C=N2)[N+](=O)[O-])C(=O)O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(2-Aminoethoxy)-2-pyridyl]-1,7-naphthyridine-2-carboxamide](/img/structure/B13668754.png)







![3-(Bromomethyl)furo[2,3-b]pyridine](/img/structure/B13668792.png)





